molecular formula C14H12OSe B12536685 Ethanone, 1-[3-(phenylseleno)phenyl]- CAS No. 666743-33-5

Ethanone, 1-[3-(phenylseleno)phenyl]-

Cat. No.: B12536685
CAS No.: 666743-33-5
M. Wt: 275.21 g/mol
InChI Key: ITPWNFPRGWBQPL-UHFFFAOYSA-N
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Description

Ethanone, 1-[3-(phenylseleno)phenyl]- is an organoselenium compound characterized by the presence of a phenylseleno group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[3-(phenylseleno)phenyl]- typically involves the reaction of 3-bromophenyl ethanone with phenylselenol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the phenylselenol. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for Ethanone, 1-[3-(phenylseleno)phenyl]- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[3-(phenylseleno)phenyl]- undergoes various types of chemical reactions, including:

    Oxidation: The phenylseleno group can be oxidized to form selenoxide intermediates.

    Reduction: The compound can be reduced to form the corresponding selenide.

    Substitution: The phenylseleno group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions for substitution reactions vary depending on the desired functional group, but often involve the use of strong nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Selenoxide derivatives.

    Reduction: Selenide derivatives.

    Substitution: Various substituted ethanone derivatives depending on the reagents used.

Scientific Research Applications

Ethanone, 1-[3-(phenylseleno)phenyl]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

    Biology: Investigated for its potential antioxidant properties due to the presence of selenium.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the synthesis of complex organic molecules and as a precursor for other organoselenium compounds.

Mechanism of Action

The mechanism of action of Ethanone, 1-[3-(phenylseleno)phenyl]- involves the interaction of the phenylseleno group with various molecular targets. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with enzymes and proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-[3-(methylseleno)phenyl]-
  • Ethanone, 1-[3-(ethylseleno)phenyl]-
  • Ethanone, 1-[3-(propylseleno)phenyl]-

Uniqueness

Ethanone, 1-[3-(phenylseleno)phenyl]- is unique due to the presence of the phenylseleno group, which imparts distinct chemical properties compared to its methyl, ethyl, and propyl analogs. The phenyl group can influence the compound’s reactivity and stability, making it a valuable reagent in organic synthesis and a potential candidate for therapeutic applications.

Properties

CAS No.

666743-33-5

Molecular Formula

C14H12OSe

Molecular Weight

275.21 g/mol

IUPAC Name

1-(3-phenylselanylphenyl)ethanone

InChI

InChI=1S/C14H12OSe/c1-11(15)12-6-5-9-14(10-12)16-13-7-3-2-4-8-13/h2-10H,1H3

InChI Key

ITPWNFPRGWBQPL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)[Se]C2=CC=CC=C2

Origin of Product

United States

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